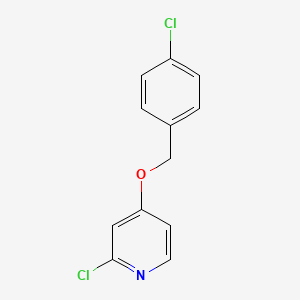

2-Chloro-4-(4-chlorobenzyloxy)pyridine

Description

2-Chloro-4-(4-chlorobenzyloxy)pyridine is a halogenated pyridine derivative characterized by a chloro-substituted benzyloxy group at the 4-position of the pyridine ring. This structural motif is critical for its biological and chemical properties, particularly in pharmaceutical and agrochemical applications.

The compound’s reactivity and stability are influenced by the electron-withdrawing chloro substituents, which enhance its suitability as an intermediate in drug synthesis. Pyridine derivatives with halogen substituents often exhibit improved metabolic stability and binding affinity to biological targets, making them valuable in medicinal chemistry .

Properties

Molecular Formula |

C12H9Cl2NO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

2-chloro-4-[(4-chlorophenyl)methoxy]pyridine |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2 |

InChI Key |

OUMLLTDIRXUUHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=NC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

- Structure : Features a chloro-substituted benzyl group directly attached to the pyridine ring at the 2-position.

- Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions involving chlorinated benzyl halides and pyridine precursors .

- Applications : Used as a key intermediate in antihistamines and antiviral agents. Its dual chloro groups enhance lipophilicity, improving membrane permeability .

2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)

- Structure : Contains a trifluoromethyl group at the 4-position and a chloro group at the 2-position.

- Physicochemical Properties :

- Applications : Primarily a laboratory reagent; the trifluoromethyl group imparts strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .

- Comparison : The trifluoromethyl group confers greater electronegativity compared to the benzyloxy group in 2-Chloro-4-(4-chlorobenzyloxy)pyridine, leading to distinct reactivity profiles .

Cyclopenta[c]pyridine Derivatives (e.g., Compound 112)

- Structure : Features a cyclopenta[c]pyridine core with a 2-chloro-4-(trifluoromethoxy)phenyl substituent.

- Bioactivity :

- Key Differences : The fused cyclopenta ring system increases structural rigidity, which may reduce solubility compared to this compound .

2-(4-Chlorophenyl)-7-butanoyloxazolo[4,5-b]pyridine (CAS 1346531-92-7)

- Structure: Combines an oxazolo[4,5-b]pyridine core with a 4-chlorophenyl group and a butanoyloxy substituent.

- Physicochemical Data :

- The oxazole ring introduces additional hydrogen-bonding sites, unlike the simpler pyridine backbone of this compound .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : Halogenated pyridines with benzyloxy groups (e.g., this compound) are typically synthesized via Ullmann or SNAr reactions, achieving yields of 67–81% .

- Antimicrobial Activity : Analogs with chloro and nitro substituents show moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .

- Structural-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.